Clofibric-d4 Acid

Descripción general

Descripción

El Ácido Clofíbrico-d4 es un análogo deuterado del Ácido Clofíbrico, un compuesto conocido por su función como regulador de lípidos. El Ácido Clofíbrico es el metabolito activo de varios agentes hipolipemiantes, incluyendo Clofibrato, Etofibrado y Etofilínclofibrato. Funciona como un agonista para el receptor alfa activado por proliferador de peroxisomas (PPARα), exhibiendo efectos hipolipemiantes. El Ácido Clofíbrico también se utiliza como herbicida .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El Ácido Clofíbrico-d4 se sintetiza mediante la incorporación de deuterio en el Ácido Clofíbrico. El proceso implica la deuteración de los átomos de hidrógeno en el compuesto. Esto se puede lograr mediante varios métodos, incluyendo reacciones de intercambio catalítico utilizando gas deuterio o solventes deuterados. Las condiciones de reacción típicamente implican temperaturas y presiones elevadas para facilitar el intercambio de hidrógeno con deuterio .

Métodos de Producción Industrial: La producción industrial de Ácido Clofíbrico-d4 sigue principios similares, pero a mayor escala. El proceso implica el uso de reactores y catalizadores especializados para asegurar una deuteración eficiente. La pureza del producto final es crítica y a menudo se logra mediante múltiples pasos de purificación, incluyendo cristalización y cromatografía .

Análisis De Reacciones Químicas

Phase II Metabolism: Glucuronidation

Clofibric-d4 acid undergoes enzyme-mediated conjugation to form acyl-β-D-glucuronides, a critical detoxification pathway:

Reaction :

-

Conditions : Buffered solution (pH 7.4), 37°C, 1–24 hr incubation.

-

Analytical Confirmation : LC-MS identifies the glucuronide via m/z 390.77 (C₁₆H₁₉ClO₉D₄).

Hydrolysis Reactions

The glucuronide metabolite is susceptible to hydrolysis, regenerating the parent compound:

Reaction :

-

Kinetics : Hydrolysis rates increase under acidic (pH < 5) or alkaline (pH > 8) conditions .

-

Biological Relevance : Observed in hepatic and renal tissues, contributing to drug recirculation .

Biodegradation Pathways

Microbial degradation in wastewater treatment systems produces three primary metabolites:

| Metabolite | Molecular Formula | Relative Abundance (%) | Toxicity Profile |

|---|---|---|---|

| 4-Chlorophenol (4-CP) | C₆H₅ClO | 14 | Higher than parent |

| Lactic acid (LA) | C₃H₆O₃ | 6 | Non-toxic |

| β-Hydroxyisobutyric acid | C₄H₈O₃ | 29 | Low toxicity |

Proposed Pathway :

-

Cleavage of the ether bond yields 4-chlorophenol and β-hydroxyisobutyric acid.

UV Photolysis

Catalytic Ozonation

-

Catalyst : MnOₓ/SBA-15 enhances hydroxyl radical (- OH) production.

-

Efficiency :

Process TOC Removal (%) Reaction Time (min) Ozonation alone 42 60 O₃/MnOₓ/SBA-15 78 60 -

Key Step : - OH attacks the aromatic ring, leading to dechlorination and ring-opening .

Enzyme Interactions

This compound inhibits branched-chain 2-oxo acid dehydrogenase (BCODC) kinase:

-

Effect : Increases BCODC activity at low concentrations (≤0.5 mM) but inhibits at higher doses .

-

Implication : Alters branched-chain amino acid metabolism in hepatic cells .

Isotope Effects in Reactions

Deuteration slows reaction kinetics due to the kinetic isotope effect (KIE):

Aplicaciones Científicas De Investigación

Analytical Chemistry

Clofibric-d4 acid is widely used as an internal standard in quantitative analyses of clofibric acid in biological and environmental samples. The deuterated form provides a reliable reference point that enhances the accuracy of quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Table 1: Comparison of Analytical Techniques Using this compound

| Technique | Purpose | Advantages |

|---|---|---|

| GC-MS | Quantification of clofibric acid | High sensitivity and specificity |

| LC-MS | Analysis in complex matrices | Versatile and capable of handling polar compounds |

Environmental Studies

This compound has been employed in various studies to assess the persistence and biodegradation of pharmaceuticals in aquatic environments. Research indicates that clofibric acid is highly persistent, making it a useful tracer for studying the fate of other contaminants in sediment-water systems .

Case Study: Biodegradation Assessment

A study investigated the biodegradation rates of several pharmaceuticals, including clofibric acid, under different flow conditions in sediment-water systems. The findings highlighted that while some compounds were rapidly biodegradable, clofibric acid exhibited significant persistence, which was crucial for understanding its environmental impact .

Pharmacological Research

In pharmacological contexts, this compound serves as a tool for studying lipid-lowering agents' metabolism and effects. Its deuterated nature allows researchers to trace metabolic pathways more effectively without interference from endogenous compounds .

Table 2: Metabolic Pathways Involving this compound

| Compound | Metabolic Pathway | Research Findings |

|---|---|---|

| Clofibric Acid | Beta-oxidation | Identified key enzymes involved |

| Gemfibrozil | Glucuronidation | Impact on lipid profiles studied |

Case Study: Environmental Persistence

A comprehensive study examined the persistence of clofibric acid in sediment-water systems. The research demonstrated that clofibric acid's concentration remained stable over time, indicating its resistance to biodegradation compared to other pharmaceuticals like ibuprofen and diclofenac. This persistence was quantified using clofibric-d4 as a standard, allowing for precise measurements across different experimental setups .

Case Study: Pharmacokinetics

Another significant study focused on the pharmacokinetics of lipid-lowering agents involving this compound. Researchers utilized this compound to trace the metabolic pathways in animal models, providing insights into how these drugs affect lipid metabolism and their potential side effects .

Mecanismo De Acción

El Ácido Clofíbrico-d4, al igual que su contraparte no deuterada, actúa como un agonista para el receptor alfa activado por proliferador de peroxisomas (PPARα). Este receptor juega un papel crucial en el metabolismo de los lípidos al regular la expresión de genes involucrados en la oxidación de ácidos grasos y el metabolismo de lipoproteínas. Al activar PPARα, el Ácido Clofíbrico-d4 mejora la descomposición de los triglicéridos y reduce los niveles de lipoproteínas de muy baja densidad (VLDL) y lipoproteínas de baja densidad (LDL) en el torrente sanguíneo .

Compuestos Similares:

Clofibrato: El compuesto padre del Ácido Clofíbrico, utilizado como agente hipolipemiante.

Etofibrado: Otro regulador de lípidos que se metaboliza en Ácido Clofíbrico.

Etofilínclofibrato: Un compuesto con efectos hipolipemiantes similares, que también se metaboliza en Ácido Clofíbrico

Singularidad: El Ácido Clofíbrico-d4 es único debido a su etiquetado con deuterio, lo que proporciona ventajas distintas en los estudios analíticos y farmacocinéticos. La presencia de átomos de deuterio puede alterar las vías metabólicas y mejorar la estabilidad del compuesto, convirtiéndolo en una herramienta valiosa en la investigación científica .

Comparación Con Compuestos Similares

Clofibrate: The parent compound of Clofibric Acid, used as a lipid-lowering agent.

Etofibrate: Another lipid regulator that metabolizes into Clofibric Acid.

Etofyllinclofibrate: A compound with similar hypolipidemic effects, also metabolizing into Clofibric Acid

Uniqueness: Clofibric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

Actividad Biológica

Clofibric-d4 acid, a deuterated form of clofibric acid, is primarily known for its role as a lipid-regulating agent. This compound has been studied for its biological activity, particularly in the context of metabolic processes, pharmacodynamics, and environmental impact. This article presents a detailed overview of the biological activity of this compound, including its effects on enzyme activity, metabolic pathways, and persistence in the environment.

1. Overview of this compound

Clofibric acid is a carboxylic acid derivative used mainly as a hypolipidemic agent to lower cholesterol levels in patients with dyslipidemia. The deuterated version, this compound, is utilized in research to trace metabolic pathways due to its stable isotope labeling.

2.1 Enzyme Interaction

Research indicates that clofibric acid affects various enzyme systems involved in lipid metabolism. One notable study examined its influence on the branched-chain 2-oxo acid dehydrogenase complex (BCODC) in rats. The findings revealed that:

- Clofibric acid did not significantly alter the total activity of BCODC in rats on a standard chow diet.

- In low-protein diets, however, clofibric acid enhanced the active state of BCODC by inhibiting BCODC kinase, thereby promoting the enzyme's activation through phosphatase activity at lower concentrations .

Table 1: Effects of Clofibric Acid on BCODC Activity

| Diet Type | Total Activity Change | Active State Increase | Mechanism |

|---|---|---|---|

| Chow Diet | No Change | No Change | N/A |

| Low-Protein Diet | Increased | Enhanced | Inhibition of BCODC kinase |

3. Pharmacokinetics and Bioavailability

This compound exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. Studies have shown that:

- The bioavailability of clofibric acid can vary based on formulation and dietary factors.

- Deuteration may influence absorption rates and metabolic pathways, which can be crucial for understanding its pharmacological effects .

4. Environmental Persistence

Clofibric acid has been identified as a persistent pharmaceutical compound in aquatic environments. Its biodegradation rates are significantly lower than those of other pharmaceuticals such as ibuprofen or gemfibrozil:

- Research indicates that clofibric acid remains stable in sediment-water systems, with minimal degradation observed over extended periods .

- This persistence raises concerns regarding its environmental impact and potential bioaccumulation in aquatic organisms.

Table 2: Biodegradation Rates of Selected Pharmaceuticals

| Compound | Biodegradation Rate | Persistence Level |

|---|---|---|

| Ibuprofen | Rapid | Low |

| Gemfibrozil | Moderate | Moderate |

| Clofibric Acid | Slow | High |

5. Case Studies

5.1 Metabolic Studies

In a controlled study examining the metabolic effects of this compound on lipid profiles in rats, researchers observed significant alterations in triglyceride levels and fatty acid composition when administered alongside high-fat diets. These findings suggest that clofibric-d4 may play a role in modulating lipid metabolism under specific dietary conditions.

5.2 Environmental Monitoring

A field study focused on the persistence of clofibric acid in river sediments highlighted its stability compared to other pharmaceuticals. Samples taken over several months showed consistent concentrations of clofibric acid, indicating limited biodegradation and raising concerns about long-term ecological effects .

6. Conclusion

This compound demonstrates significant biological activity through its interaction with metabolic enzymes and its pharmacokinetic properties. While it serves important therapeutic roles, particularly in lipid management, its environmental persistence poses challenges that warrant further investigation. Ongoing research is essential to fully understand the implications of this compound on both human health and environmental ecosystems.

Propiedades

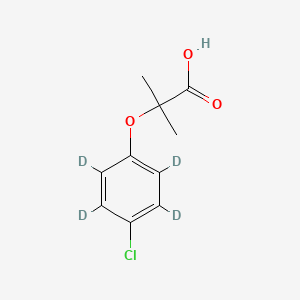

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724530 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184991-14-7 | |

| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.